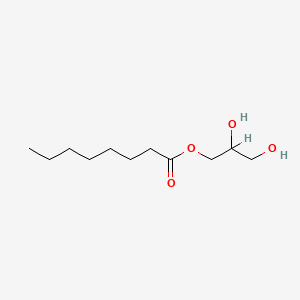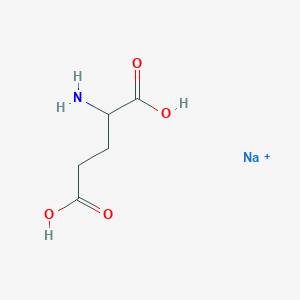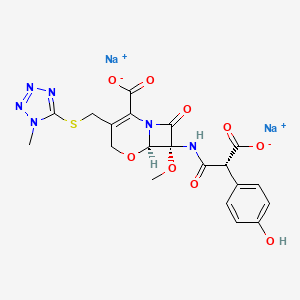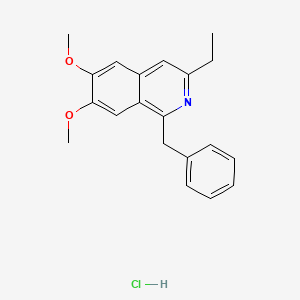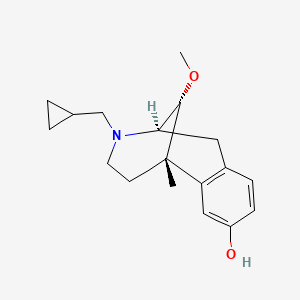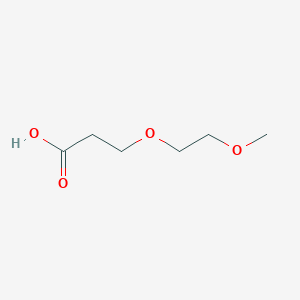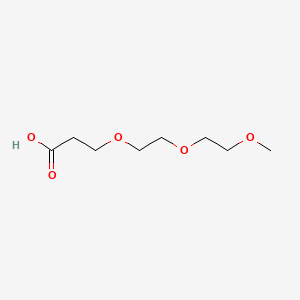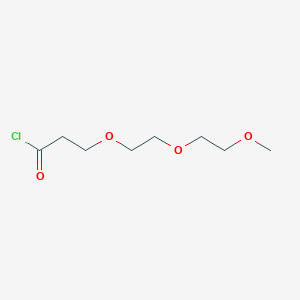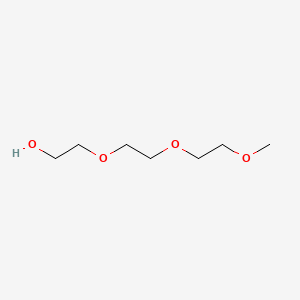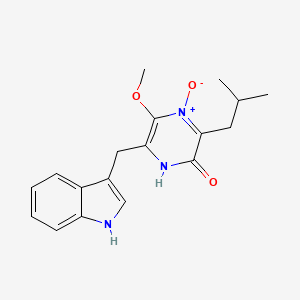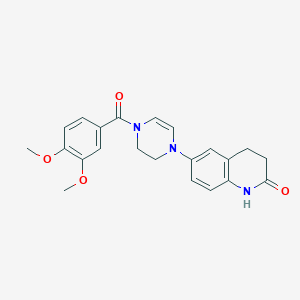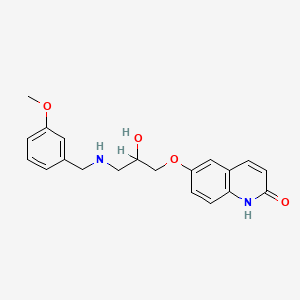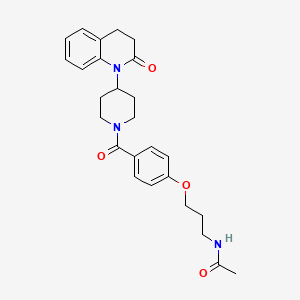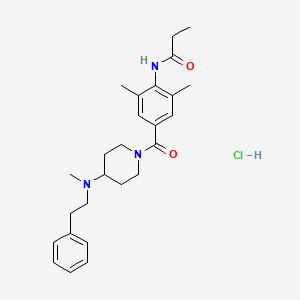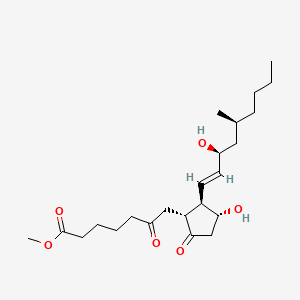
Ornoprostil
Vue d'ensemble
Description
Ornoprostil is a methyl derivative of Prostaglandin E1 (PGE1) developed in Japan . It has a molecular formula of C23H38O6 and a molecular weight of 410.55 . It is used for its anti-ulcerative properties .
Synthesis Analysis
The synthesis of Ornoprostil involves a sequence of reactions starting with commercially available compounds. The synthesis includes treatment with NaBr in the presence of BF3·OEt2, Pd-catalysed coupling of the resulting compound with the alkenylborane, and conversion of the alkenyl moiety into an epoxy and then into a keto group .
Molecular Structure Analysis
Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ornoprostil include treatment with NaBr, Pd-catalysed coupling, and conversion of the alkenyl moiety into an epoxy and then into a keto group .
Physical And Chemical Properties Analysis
Ornoprostil has a molecular formula of C23H38O6 and a molecular weight of 410.55 . The percent composition is C 67.29%, H 9.33%, O 23.38% .
Applications De Recherche Scientifique
Gastric Cytoprotection
Ornoprostil, a methyl derivative of PGE1, has demonstrated significant protective effects against gastric mucosal damage caused by ethanol in human subjects. A study conducted by Kobayashi et al. (1991) revealed that ornoprostil significantly reduced gross mucosal damage, hyperemia, and hemorrhage in the gastric mucosa compared to a placebo group, although it didn't prevent the disruption of surface epithelial cells (Kobayashi et al., 1991).
Effect on Gastric Emptying and Pancreatic Polypeptide Release
Another study explored the impact of orally administered ornoprostil on gastric emptying and pancreatic polypeptide (PP) release after solid meal ingestion in humans. Okano et al. (2005) found that ornoprostil significantly reduced the gastric emptying rate of a solid meal, suggesting an effect on gastric motor function without interfering with the vagal-cholinergic pathway to the stomach (Okano et al., 2005).
Development of Prostaglandin Derivatives
Tsuboshima et al. (1992) discussed the development of native prostaglandins and their structural analogs, including ornoprostil, for human therapy. Ornoprostil, in this context, is highlighted as an oral anti-ulcer agent among other prostaglandin derivatives developed for therapeutic purposes (Tsuboshima et al., 1992).
Intestinal Permeability and NSAIDs
A study by Nagase et al. (1997) investigated the effect of ornoprostil on intestinal permeability (IP) in the context of indomethacin-induced mucosal damage. The simultaneous administration of ornoprostil with indomethacin showed no significant change in IP compared to controls, suggesting a protective role of ornoprostil against mucosal damage caused by NSAIDs (Nagase et al., 1997).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O6/c1-4-5-8-16(2)13-18(25)11-12-19-20(22(27)15-21(19)26)14-17(24)9-6-7-10-23(28)29-3/h11-12,16,18-21,25-26H,4-10,13-15H2,1-3H3/b12-11+/t16-,18+,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBUTFBTUFFBU-LHACABTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021616 | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ornoprostil | |
CAS RN |
70667-26-4 | |
| Record name | Ornoprostil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70667-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornoprostil [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070667264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornoprostil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901021616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORNOPROSTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4LK9LH4DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



